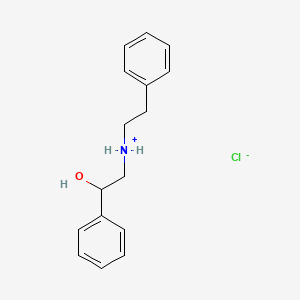
2-Phenethylamino-1-phenylethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenethylamino-1-phenylethanol hydrochloride is an organic compound that belongs to the class of phenylethanolamines. This compound is known for its structural similarity to catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine . It is a β-hydroxylated phenethylamine, which means it has a hydroxyl group attached to the beta position of the phenethylamine structure .
Preparation Methods
The synthesis of 2-Phenethylamino-1-phenylethanol hydrochloride can be achieved through several routes. One common method involves the reduction of benzoyl cyanide using lithium aluminum hydride (LiAlH4) . Another method includes the reduction of 2-nitro-1-phenyl-ethanol . These reactions typically require controlled conditions to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
2-Phenethylamino-1-phenylethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenethylamino-1-phenylethanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter pathways.
Mechanism of Action
The mechanism of action of 2-Phenethylamino-1-phenylethanol hydrochloride involves its interaction with adrenergic receptors. It acts as an agonist at these receptors, leading to vasoconstriction and increased blood pressure . The molecular targets include alpha-1 adrenergic receptors, which mediate these physiological effects .
Comparison with Similar Compounds
2-Phenethylamino-1-phenylethanol hydrochloride is similar to other phenylethanolamines such as:
Phenylethanolamine: Shares a similar structure but lacks the beta-hydroxyl group.
Phenethylamine: A simpler structure without the hydroxyl group and amino group modifications.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
24346-12-1 |
|---|---|
Molecular Formula |
C16H20ClNO |
Molecular Weight |
277.79 g/mol |
IUPAC Name |
(2-hydroxy-2-phenylethyl)-(2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C16H19NO.ClH/c18-16(15-9-5-2-6-10-15)13-17-12-11-14-7-3-1-4-8-14;/h1-10,16-18H,11-13H2;1H |
InChI Key |
QLRAEDDCQILZPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC[NH2+]CC(C2=CC=CC=C2)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


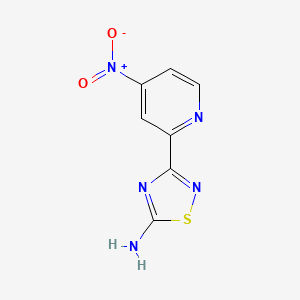

![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)
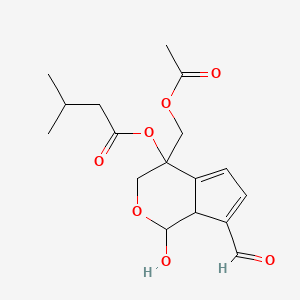

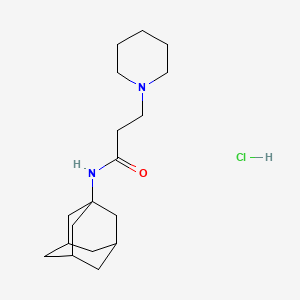
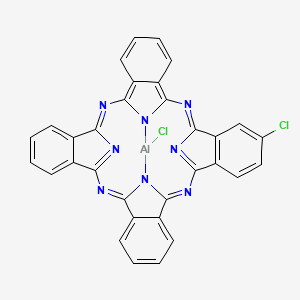
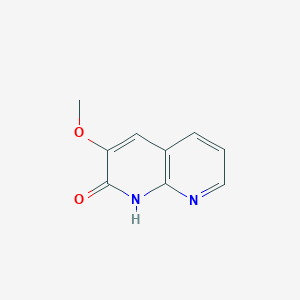
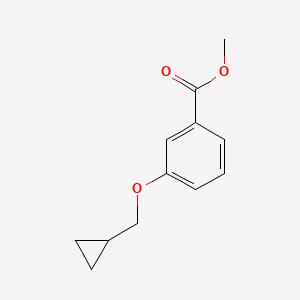
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
![Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride](/img/structure/B13756171.png)
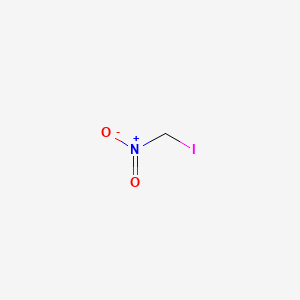
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(4-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13756188.png)
